6-Methyl-1-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide
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Overview
Description
6-Methyl-1-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a piperidine derivative that contains a thiadiazole ring and a pyridine ring. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 6-Methyl-1-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide is not fully understood. However, it is believed to act by modulating the activity of certain proteins in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to inhibit the activity of certain enzymes and receptors, including COX-2 and the N-methyl-D-aspartate (NMDA) receptor.
Advantages and Limitations for Lab Experiments
One advantage of using 6-Methyl-1-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide in lab experiments is its versatility. This compound has been found to exhibit activity against a range of biological targets, making it useful for investigating a variety of physiological processes. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Future Directions
There are several future directions for research on 6-Methyl-1-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide. One area of interest is its potential as a treatment for inflammatory conditions such as arthritis. Another area of interest is its potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease. Further studies are also needed to investigate the mechanism of action of this compound and to determine its potential side effects and toxicity.
Synthesis Methods
The synthesis of 6-Methyl-1-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide involves the reaction of 5-pyridin-2-yl-1,3,4-thiadiazol-2-amine with 6-methylpiperidine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product in good yield.
Scientific Research Applications
The potential applications of 6-Methyl-1-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide in scientific research are vast. This compound has been found to exhibit activity against a range of biological targets, including enzymes, receptors, and ion channels. It has also been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties.
properties
IUPAC Name |
6-methyl-1-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c1-9-5-6-10(12(15)20)8-19(9)14-18-17-13(21-14)11-4-2-3-7-16-11/h2-4,7,9-10H,5-6,8H2,1H3,(H2,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATXFZHSBKGLBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C2=NN=C(S2)C3=CC=CC=N3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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